2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide
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Overview
Description
2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is a complex organic compound that belongs to the class of triazinoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide typically involves multiple steps, starting from the preparation of the triazinoindole core. The key steps include:
Formation of the Triazinoindole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazinoindole structure.
Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides.
Attachment of the Piperidinoethyl Group: This step involves the nucleophilic substitution reaction where the piperidinoethyl group is attached to the triazinoindole core.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening, and process intensification .
Chemical Reactions Analysis
Types of Reactions
2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinoindole derivatives.
Scientific Research Applications
2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide involves its interaction with molecular targets such as iron ions. The compound acts as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also affects various signaling pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A hexadentate iron chelator used in the treatment of iron-overload disorders.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
Uniqueness
2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is unique due to its dual functionality as an iron chelator and a potential anticancer agent. Unlike other iron chelators, it selectively binds to ferrous ions and has shown lower cytotoxicity against normal cells .
Properties
IUPAC Name |
3-(2-piperidin-1-ylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5S/c1-2-10-24-16-9-5-4-8-15(16)17-18(24)20-19(22-21-17)25-14-13-23-11-6-3-7-12-23/h4-5,8-9H,2-3,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKFHSVQMJAIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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